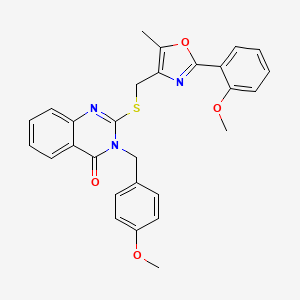![molecular formula C23H31O3P B2376884 3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2634687-76-4](/img/structure/B2376884.png)
3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned contains several functional groups including a tert-butyl group, an oxaphosphole ring, and diisopropoxyphenyl group. The tert-butyl group is a common functional group in organic chemistry, known for its bulky nature and unique reactivity pattern . The oxaphosphole ring is a heterocyclic compound containing an oxygen and a phosphorus atom. The diisopropoxyphenyl group contains a phenyl ring substituted with two isopropoxy groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxaphosphole ring. The tert-butyl group is bulky and could influence the overall shape of the molecule . The presence of the oxygen in the ring also contributes to the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The tert-butyl group is known for its unique reactivity pattern . The oxaphosphole ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could make the compound more hydrophobic . The oxaphosphole ring could contribute to the compound’s electronic properties .Scientific Research Applications
Reaction Mechanisms and Synthesis
- The reaction of 4,6-bis(tert-butyl)-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole with phenylacetylene follows a mechanism of ipso-substitution of the tert-butyl group, predominantly yielding various benzo[e]-1,2-oxaphosphorinine derivatives. This was confirmed by NMR data and X-ray diffraction analysis (Mironov et al., 2001).
Structural Analysis
- Several 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, including structures without intermolecular hydrogen bonds and structures with hydrogen-bonded dimensions, were analyzed. The oxazine ring in these compounds adopts a half-chair conformation, with the orientations of the pendent phenyl and tert-butyl substituents being very similar (Castillo et al., 2009).
Chemical Properties and Applications
- A method for synthesizing the aza analogs of tetrabenzoporphin was developed, involving tert-butyl-substituted mono-, di-, and triaza analogs of zinc tetrabenzoporphin, with the compounds' characteristics provided (Makarova et al., 1989).
- The development of a general and efficient route to highly lipophilic benzoxazole-2ylphosphonates was explored, showing potential antineoplastic properties. This included synthesizing relevant oxaphosphole 2-oxides and enaminophosphonates (Barghash et al., 2014).
Metabolic Studies
- The metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene, a related compound, in rats and humans was studied, showing different metabolic pathways in the two species. This highlighted the significance of species differences in metabolic processing of such compounds (Daniel et al., 1968).
Catalysis and Ligand Development
- Novel and efficient chiral bisphosphorus ligands for rhodium-catalyzed asymmetric hydrogenation were developed, demonstrating high enantioselectivities and reactivities in specific chemical reactions (Tang et al., 2010).
properties
IUPAC Name |
3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJPMJVRCYAVEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OCP3C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2376801.png)
![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2376802.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2376804.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376806.png)


![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2376812.png)
![(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2376814.png)
![2-ethyl-6-(4-methylbenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2376815.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)
![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)
![2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2376824.png)